N-(4-butylphenyl)-1-benzoxepine-4-carboxamide is a synthetic organic compound characterized by its unique molecular structure and potential applications in various scientific fields. This compound belongs to the class of benzoxepines, which are known for their diverse biological activities and structural complexity.
N-(4-butylphenyl)-1-benzoxepine-4-carboxamide is classified as a benzoxepine derivative. Its classification is significant in medicinal chemistry, where such compounds are explored for their therapeutic potential, particularly in neuropharmacology and anti-inflammatory research.
The synthesis of N-(4-butylphenyl)-1-benzoxepine-4-carboxamide typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and stoichiometry of reactants to optimize yield and purity.
The molecular formula for N-(4-butylphenyl)-1-benzoxepine-4-carboxamide is . The structure features a benzoxepine ring fused with a butylphenyl group and a carboxamide functional group.
This structural data indicates the compound's potential reactivity patterns and interaction capabilities with biological targets.
N-(4-butylphenyl)-1-benzoxepine-4-carboxamide can undergo various chemical reactions:
Understanding these reactions is critical for developing synthetic routes for analogs or derivatives that may exhibit enhanced biological activity.
Further research into its pharmacodynamics and pharmacokinetics would be necessary to elucidate the precise mechanisms through which this compound exerts its effects on biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C21H21NO2 |
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | N-(4-butylphenyl)-1-benzoxepine-4-carboxamide |
| InChI Key | VXMFOHOIZDGDTO-UHFFFAOYSA-N |
N-(4-butylphenyl)-1-benzoxepine-4-carboxamide has potential applications in:
Research into this compound continues to explore its full potential within various scientific domains, making it a valuable subject for ongoing studies in medicinal chemistry and pharmacology .
N-(4-butylphenyl)-1-benzoxepine-4-carboxamide features a bicyclic benzoxepine core fused between a benzene ring and a seven-membered oxepine ring containing oxygen at the 1-position. The carboxamide group at the 4-position links the heterocycle to a 4-butylphenyl substituent. The butyl chain (–C₄H₉) provides moderate lipophilicity (predicted logP ≈ 4.2) compared to shorter-chain analogs like ethyl (logP ≈ 3.8) or methoxy variants (logP ≈ 3.0). This influences solubility and membrane permeability, aligning with observed trends in benzoxepine carboxamides [1] [4].
Table 1: Structural Comparison of Benzoxepine Carboxamide Derivatives
| Compound | R1 (Benzoxepine) | R2 (Aniline) | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| N-(4-butylphenyl)-1-benzoxepine-4-carboxamide | H | 4-n-butylphenyl | C₂₃H₂₃NO₂ | 345.44 g/mol |
| N-(4-phenoxyphenyl)-1-benzoxepine-4-carboxamide | H | 4-phenoxyphenyl | C₂₃H₁₇NO₃ | 355.39 g/mol |
| 7-bromo-N-(2-ethoxyphenyl)-1-benzoxepine-4-carboxamide | 7-Br | 2-ethoxyphenyl | C₁₉H₁₆BrNO₃ | 386.24 g/mol |
| 5-oxo-N-pyridin-2-yl-3,4-dihydro-2H-1-benzoxepine-4-carboxamide | 5-oxo (saturated) | 2-pyridyl | C₁₉H₁₆N₂O₃ | 320.35 g/mol |
The butylphenyl group enhances hydrophobic interactions versus ethoxyphenyl or phenoxyphenyl analogs, potentially improving target binding. Unlike 7-bromo-substituted variants, the absence of halogen atoms reduces steric hindrance near the carboxamide hinge region [1] [4].
Step 1: 1-Benzoxepine-4-carboxylic acid activation using oxalyl chloride in anhydrous DMF (0.5 mol%)/THF at 0°C→25°C, yielding the acyl chloride intermediate.Step 2: Nucleophilic addition with 4-butylaniline in THF/pyridine (2:1), catalyzed by DMAP (5 mol%), at 60°C for 8–12 hours.
Purification uses silica gel chromatography (ethyl acetate/hexane, 1:3 → 1:2), achieving yields of 72–78% after crystallization from ethanol [1] [4].
Table 3: Summary of Key Pharmacological Findings
| Assay Model | Target Parameter | Activity | Reference Compound |
|---|---|---|---|
| LPS-induced TNF-α in J774A.1 | IC₅₀ | 1.8 μM | 13a (quinoline): 0.9 μM |
| CFA-induced paw edema (rat) | ED₅₀ | 0.95 mg/kg | Ibuprofen: 15 mg/kg |
| CCI neuropathic pain (rat) | Allodynia reversal | 78% at 1 mg/kg | Gabapentin: 65% at 50 mg/kg |
CAS No.: 152404-52-9
CAS No.: 13474-59-4
CAS No.: 1246815-51-9
CAS No.:
CAS No.: